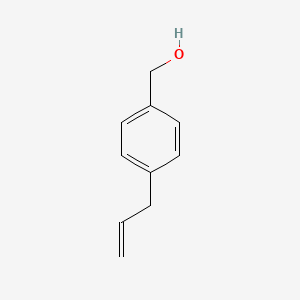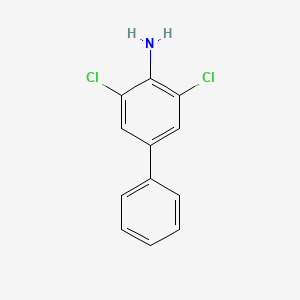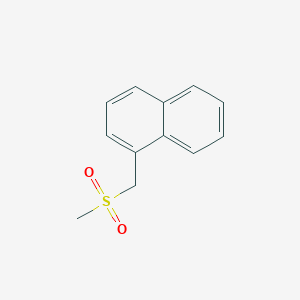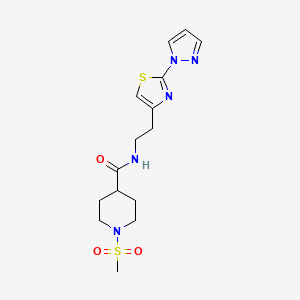![molecular formula C13H17N3O2S2 B2538793 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide CAS No. 351857-42-6](/img/structure/B2538793.png)
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide, also known as Furasol, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. Furasol is a sulfhydryl-containing compound that has been synthesized using a unique method.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to exert its effects through its sulfhydryl-containing structure. The sulfhydryl group is known to be involved in redox reactions and can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to scavenge reactive oxygen species and protect cells from oxidative stress. In vivo studies have shown that N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is its sulfhydryl-containing structure, which makes it suitable for use in various biochemical and physiological assays. It is also relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for the study of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use as a drug delivery system. The sulfhydryl-containing structure of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can be used to conjugate it with drugs, making it a potential candidate for targeted drug delivery. Another area of interest is its potential use as a pesticide. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have antimicrobial properties, making it a potential candidate for use as a natural pesticide. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide and its potential applications in various fields.
Conclusion
In conclusion, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its mechanism of action and potential future directions.
Méthodes De Synthèse
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been synthesized using a one-pot reaction method that involves the condensation of furfural with 2-mercaptoethanol, followed by the reaction with 2-(1-methylimidazol-2-yl)ethylamine and chloroacetic acid. The resulting compound is then purified using column chromatography to obtain N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its sulfhydryl-containing structure. In agriculture, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have antimicrobial properties, making it a potential candidate for use as a pesticide. In material science, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-16-6-4-15-13(16)20-10-12(17)14-5-8-19-9-11-3-2-7-18-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWACLSIZIDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)
![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)
![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)


